Product packaging for 3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one(Cat. No.:CAS No. 96546-38-2)

3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B3059286
CAS No.: 96546-38-2
M. Wt: 212.25 g/mol
InChI Key: AIBOXMAFFRVADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B3059286 3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 96546-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-11-8-4-7-10-12(11)13(15-14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBOXMAFFRVADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448831
Record name 3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96546-38-2
Record name 3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Indazole Scaffold in Heterocyclic Chemistry

The indazole moiety, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in the realm of heterocyclic chemistry. researchgate.netnih.gov Indazoles and their derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse array of compounds with a wide spectrum of biological activities. nih.gov

Historical Perspectives on Dihydroindazolone Chemistry

The development of synthetic routes to dihydroindazolone cores is rooted in the broader history of pyrazole (B372694) and pyrazolone (B3327878) synthesis. A cornerstone in this field is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883. nih.gov This reaction traditionally involves the condensation of a β-ketoester with a hydrazine (B178648) derivative to form a pyrazolone. Variations of this seminal work have been adapted over the decades to create a wide range of pyrazole-containing heterocycles.

Another historically significant method is the Einhorn-Brunner reaction, discovered by Alfred Einhorn in 1905 and further developed by Karl Brunner. This reaction involves the formation of 1,2,4-triazoles from the reaction of imides with alkyl hydrazines. While not a direct route to indazolones, the underlying principles of cyclocondensation reactions involving hydrazines have been influential in the development of synthetic strategies for various nitrogen-containing heterocycles.

The synthesis of the specific 6,7-dihydro-1H-indazol-4(5H)-one ring system is a more modern extension of these classical methods. A common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. Specifically for 3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one, the synthesis is typically achieved through the reaction of 2-benzoyl-1,3-cyclohexanedione with hydrazine hydrate (B1144303). This reaction proceeds via an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the stable dihydroindazolone ring system.

Significance of the 3 Phenyl 6,7 Dihydro 1h Indazol 4 5h One Core in Academic Investigations

Cyclocondensation Reactions for Dihydroindazolone Formation

Cyclocondensation reactions represent a direct and efficient approach to the synthesis of the dihydroindazolone core. These methods typically involve the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, leading to the formation of the pyrazole (B372694) ring fused to a cyclohexane (B81311) system.

Reactions of 2-Acylcyclohexane-1,3-diones with Hydrazines

A classical and widely employed method for the synthesis of this compound involves the cyclocondensation of a 2-acylcyclohexane-1,3-dione with hydrazine. Specifically, the reaction of 2-benzoylcyclohexane-1,3-dione (B8506683) with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or acetic acid, under reflux conditions, yields the target dihydroindazolone. jmchemsci.com This reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the dione, followed by an intramolecular cyclization and dehydration to form the stable indazolone ring.

The versatility of this method allows for the synthesis of various analogs by using substituted hydrazines or different 2-acylcyclohexane-1,3-diones. For instance, the use of phenylhydrazine (B124118) leads to the formation of N-phenyl substituted dihydroindazolones. The reaction conditions can be optimized to improve yields and purity of the final products.

Table 1: Synthesis of Dihydroindazolones via Cyclocondensation

2-Acylcyclohexane-1,3-dioneHydrazine DerivativeProductYield (%)
2-Benzoylcyclohexane-1,3-dioneHydrazine hydrateThis compoundGood to Excellent
2-Acetylcyclohexane-1,3-dioneHydrazine hydrate3-methyl-6,7-dihydro-1H-indazol-4(5H)-oneGood
2-Benzoylcyclohexane-1,3-dionePhenylhydrazine2,3-diphenyl-6,7-dihydro-2H-indazol-4(5H)-oneModerate to Good

One-Pot Multicomponent Synthesis Approaches

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering advantages such as operational simplicity, reduced reaction times, and higher atom economy. Several one-pot procedures have been developed for the synthesis of dihydroindazolone derivatives. nih.gov These approaches typically involve the in-situ formation of the 2-acylcyclohexane-1,3-dione precursor, which then reacts with a hydrazine to form the final product without the need for isolation of intermediates.

For example, a three-component reaction between a cyclic diketone, an aldehyde, and a hydrazine derivative in the presence of a catalyst can afford highly substituted dihydroindazolones in a single step. nih.gov These methods provide a rapid and efficient route to a library of diverse indazolone analogs for biological screening. The choice of catalyst and reaction conditions is crucial for the success and selectivity of these multicomponent reactions.

Derivatization Approaches from Precursor Molecules

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is of great interest for modulating its physicochemical and biological properties. Modifications can be introduced at either the phenyl moiety or the indazole ring system.

Modifications at the Phenyl Moiety

The synthesis of derivatives with substituents on the 3-phenyl ring is typically achieved by starting with appropriately substituted benzoylcyclohexane-1,3-diones. These precursors can be prepared through various methods, such as the Friedel-Crafts acylation of a substituted benzene (B151609) with a suitable acylating agent. The subsequent cyclocondensation with hydrazine affords the desired 3-(substituted-phenyl)-6,7-dihydro-1H-indazol-4(5H)-one. This approach allows for the introduction of a wide range of electron-donating and electron-withdrawing groups onto the phenyl ring, enabling a systematic investigation of structure-activity relationships.

Table 2: Examples of 3-(Substituted-phenyl)-6,7-dihydro-1H-indazol-4(5H)-ones

Substituent on Phenyl RingStarting 2-Acylcyclohexane-1,3-dioneResulting Dihydroindazolone
4-Methoxy2-(4-Methoxybenzoyl)cyclohexane-1,3-dione3-(4-methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one
4-Chloro2-(4-Chlorobenzoyl)cyclohexane-1,3-dione3-(4-chlorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one
4-Nitro2-(4-Nitrobenzoyl)cyclohexane-1,3-dione3-(4-nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one

Substitution at the Indazole Ring System

Functionalization of the indazole ring system of this compound can be achieved through various reactions, such as N-alkylation, N-arylation, and reactions at the active methylene (B1212753) positions of the cyclohexanone (B45756) ring. nih.gov

N-alkylation or N-arylation at the N1 or N2 positions of the indazole ring can be accomplished by reacting the parent dihydroindazolone with alkyl or aryl halides in the presence of a base. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituent on the indazole ring.

Furthermore, the cyclohexanone moiety of the dihydroindazolone system offers opportunities for further derivatization. For example, the active methylene groups at positions 5 and 7 can undergo condensation reactions with aldehydes or be functionalized through other electrophilic substitution reactions. These modifications can lead to a diverse range of novel compounds with potentially enhanced biological activities.

Synthesis of Polyfluoroalkyl-Containing Analogues

The incorporation of polyfluoroalkyl groups into the this compound framework can significantly alter the compound's physicochemical properties. A notable strategy for synthesizing such analogues involves a multi-step sequence starting from a brominated precursor.

The synthesis of 3-polyfluoroalkyl-6,6-dimethyl-7-(1H-1,2,3-triazol-1-yl)-6,7-dihydro-1H-indazol-4(5H)-ones exemplifies this approach. researchgate.net The initial step is the bromination of 6,6-dimethyl-3-polyfluoroalkyl-6,7-dihydro-1H-indazol-4(5H)-ones using N-bromosuccinimide (NBS) in anhydrous carbon tetrachloride. researchgate.net This is followed by the treatment of the resulting 7-bromo derivative with sodium azide (B81097) to introduce an azido (B1232118) group at the 7-position. researchgate.net The final step is a 1,3-dipolar cycloaddition reaction between the 7-azido intermediate and various terminal alkynes, such as phenylacetylene, hex-1-yne, hept-1-yne, and but-3-yn-1-ol, which proceeds with high regioselectivity to yield the corresponding 1,2,3-triazol-1-yl substituted indazolones. researchgate.net

Table 1: Synthesis of 3-Polyfluoroalkyl-7-(1H-1,2,3-triazol-1-yl)-6,7-dihydro-1H-indazol-4(5H)-one Analogues

Starting Material Reagents and Conditions Product

Note: Specific yields and reaction times are dependent on the specific polyfluoroalkyl group and terminal alkyne used.

Formation of Oxime Derivatives and Hybrids

The carbonyl group at the 4-position of this compound is a key functional handle for the synthesis of oxime derivatives. This transformation is typically achieved through a condensation reaction with a hydroxylamine (B1172632) derivative. The general procedure involves reacting the indazolone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, in a suitable solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the oxime.

This straightforward conversion of the ketone to an oxime introduces a new functional group that can be further modified or can itself contribute to the biological activity of the molecule. The formation of arylamino oximes has been utilized in the synthesis of N-arylindazoles, highlighting the synthetic utility of oximes in constructing the indazole core itself. organic-chemistry.org

Table 2: General Reaction for the Formation of Oxime Derivatives

Reactant Reagents Product

Incorporation into Fused Heterocyclic Systems

The this compound core can be elaborated into more complex polycyclic structures by fusing additional heterocyclic rings. These fused systems can lead to novel compounds with distinct three-dimensional shapes and biological profiles.

One approach involves the formation of a dihydro- organic-chemistry.orgnih.govdioxino ring fused to the indazole core. For instance, the synthesis of methyl 1-(4-methoxyphenyl)-6,7-dihydro-1H- organic-chemistry.orgnih.govdioxino[2,3-f]indazole-3-carboxylate demonstrates the construction of such a fused system. nih.gov

Another strategy is the fusion of an oxazine (B8389632) ring. The synthesis of 7-(arylmethyl)-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d] organic-chemistry.orgorganic-chemistry.orgoxazines provides a template for how a similar fusion could be achieved with the indazolone scaffold. researchgate.net This typically involves the reaction of an amino-substituted precursor with formaldehyde.

Furthermore, as detailed in section 2.3.3, a triazole ring can be fused at the 7-position of the indazolone via a 1,3-dipolar cycloaddition of an azide with an alkyne. researchgate.net This method is a powerful tool for creating fused systems containing a five-membered aromatic heterocycle.

Table 3: Examples of Fused Heterocyclic Systems Derived from Indazole Analogues

Fused Ring System Synthetic Strategy Reference
Dihydro- organic-chemistry.orgnih.govdioxino Cyclization involving adjacent hydroxyl and halo groups nih.gov
Oxazine Reaction of an amino-substituted precursor with formaldehyde researchgate.net

Functional Group Interconversions on the Cyclohexenone Ring

The cyclohexenone ring of this compound possesses a reactive carbonyl group and an activated methylene group, making it amenable to various functional group interconversions.

One common transformation is the Knoevenagel condensation , where the active methylene group adjacent to the carbonyl reacts with aldehydes or ketones in the presence of a basic catalyst. This reaction leads to the formation of α,β-unsaturated ketones. For instance, the reaction of related 4-oxo-4,5,6,7-tetrahydroindazoles with various aromatic and heteroaromatic aldehydes has been reported to yield 5-arylmethylidene derivatives. This type of condensation extends the conjugation of the system and provides a handle for further synthetic modifications.

Another key reaction is the reduction of the carbonyl group . While specific examples for this compound are not extensively documented, similar cyclic ketones can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation introduces a hydroxyl group, which can be further functionalized, for example, through esterification or etherification, or eliminated to introduce an additional double bond in the six-membered ring.

The enolizable nature of the ketone also allows for O-alkylation and O-acylation under appropriate conditions, leading to the formation of enol ethers and enol esters, respectively. These reactions can be used to protect the ketone functionality or to introduce new reactive sites.

Reaction TypeReagents and ConditionsProduct Type
Knoevenagel CondensationAldehyde/Ketone, Basic Catalyst (e.g., piperidine, NaOH)α,β-Unsaturated Ketone
Carbonyl ReductionSodium Borohydride (NaBH₄), MethanolSecondary Alcohol
O-AlkylationAlkyl halide, Base (e.g., NaH)Enol Ether
O-AcylationAcyl chloride/Anhydride, Base (e.g., pyridine)Enol Ester

Reactions at the Indazole Nitrogen Atom (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which can undergo reactions such as alkylation and acylation. The regioselectivity of these reactions is often influenced by the substituent at the 3-position and the reaction conditions.

N-Alkylation of indazoles typically yields a mixture of N1 and N2 isomers. The use of different bases and solvents can influence the N1/N2 ratio. For example, using sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) often favors N1-alkylation. The steric hindrance of the substituent at the 3-position can also direct the alkylation to the less hindered N1 position.

N-Acylation with acyl chlorides or anhydrides also occurs at either the N1 or N2 position. Similar to alkylation, the reaction conditions can be tuned to favor one isomer over the other. The resulting N-acylindazoles are important intermediates in organic synthesis.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)N1- and N2-alkylated indazoles
N-AcylationAcyl chloride/Anhydride, Base (e.g., pyridine, triethylamine)N1- and N2-acylated indazoles

Aromatization and Dehydrogenation Reactions

The dihydro-H-indazolone scaffold can be aromatized to the corresponding fully aromatic indazole. This transformation is typically achieved through dehydrogenation using an oxidizing agent. A common reagent used for such aromatization is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The driving force for this reaction is the formation of a stable aromatic system. For instance, the aromatization of a hexahydro-1H-indazole to a tetrahydro-1H-indazole has been successfully carried out using DDQ.

ReactionReagentProduct
Dehydrogenation2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)3-phenyl-1H-indazol-4-ol

Cycloaddition Reactions, including 1,3-Dipolar Cycloadditions

The double bond in the cyclohexenone ring of this compound and its derivatives can participate in cycloaddition reactions.

A notable example is the 1,3-dipolar cycloaddition . The exocyclic double bond of 5-arylmethylidene-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-ones, which are derivatives of the title compound, has been shown to react with diphenylnitrilimine. This reaction proceeds regioselectively to afford novel spiro[indazole-5,3′-pyrazole] derivatives. nih.gov 1,3-dipolar cycloadditions are powerful tools for the construction of five-membered heterocyclic rings. nih.gov

The conjugated diene system within the cyclohexenone ring also suggests the potential for Diels-Alder reactions . In this [4+2] cycloaddition, the indazolone could act as the diene, reacting with a dienophile to form a new six-membered ring, leading to more complex polycyclic structures.

Cycloaddition TypeReactantProduct
1,3-Dipolar CycloadditionDiphenylnitrilimine (on a 5-arylmethylidene derivative)Spiro[indazole-5,3′-pyrazole] derivative
Diels-Alder ReactionDienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)Fused polycyclic system

Ring Transformation Reactions to Form Other Heterocycles

The this compound scaffold can serve as a precursor for the synthesis of other heterocyclic systems through ring transformation reactions.

One potential transformation involves the reaction with hydrazine or its derivatives. The carbonyl group can react with hydrazine to form a hydrazone, which could then undergo further cyclization and rearrangement to yield a pyrazolo[3,4-d]pyridazine ring system. This transformation would involve the incorporation of the hydrazine moiety to form a new six-membered nitrogen-containing ring fused to the pyrazole core.

Furthermore, the dicarbonyl-like reactivity of the enone system could be exploited to construct other fused heterocycles. For example, reaction with guanidine (B92328) or amidines could potentially lead to the formation of fused pyrimidine (B1678525) rings, resulting in a pyrazolo[4,3-c]pyridine or a related system.

Target HeterocyclePotential Reagents
Pyrazolo[3,4-d]pyridazineHydrazine hydrate or substituted hydrazines
Pyrazolo[4,3-c]pyridineGuanidine, Amidines

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Phenyl 6,7 Dihydro 1h Indazol 4 5h One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular framework of 3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one by mapping the chemical environments of its proton and carbon nuclei.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the phenyl group, the dihydro-indazolone core, and the labile N-H proton.

Aliphatic Protons: The saturated portion of the six-membered ring contains three methylene (B1212753) groups (C5, C6, and C7). These protons typically appear as multiplets in the upfield region of the spectrum. The protons on C5, being adjacent to the carbonyl group, are expected to be the most deshielded of the aliphatic set.

Aromatic Protons: The phenyl group at position 3 gives rise to signals in the aromatic region (typically δ 7.0-8.0 ppm). The ortho-protons are expected to appear further downfield due to their proximity to the indazole ring, while the meta- and para-protons will resonate at slightly higher fields.

N-H Proton: The proton attached to the nitrogen atom of the pyrazole (B372694) ring (N-H) is expected to appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₂- (C6) ~2.1-2.2 Quintet
-CH₂- (C7) ~2.4-2.5 Triplet
-CH₂- (C5) ~2.7-2.9 Triplet
Phenyl (meta, para-H) ~7.3-7.5 Multiplet
Phenyl (ortho-H) ~7.7-7.9 Multiplet

Note: Predicted values are based on analyses of similar tetrahydro-4H-indazol-4-one structures and phenyl-substituted indazoles.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this includes the carbonyl carbon, the carbons of the pyrazole and phenyl rings, and the aliphatic carbons.

Carbonyl Carbon: The ketone carbonyl carbon (C4) is the most deshielded, typically appearing significantly downfield (~195 ppm).

Aromatic and Heteroaromatic Carbons: The carbons of the phenyl ring and the pyrazole ring (C3, C3a, C7a) resonate in the aromatic region (δ 110-150 ppm). The C3 carbon, directly attached to the phenyl group, and the C3a and C7a bridgehead carbons are key structural markers.

Aliphatic Carbons: The three methylene carbons (C5, C6, C7) appear in the upfield region of the spectrum (δ 20-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C6 ~21.0
C7 ~25.0
C5 ~37.0
C7a ~115.0
Phenyl (C-meta, C-para) ~128.0-129.0
Phenyl (C-ortho) ~126.0
Phenyl (C-ipso) ~132.0
C3a ~140.0
C3 ~148.0

Note: Predicted values are based on analyses of similar tetrahydro-4H-indazol-4-one structures and phenyl-substituted indazoles. researchgate.net

2D NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals and for confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Key expected correlations include those between the protons on C5, C6, and C7, confirming the integrity of the aliphatic chain (-CH₂-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign the signals for the C5/H5, C6/H6, C7/H7 methylene groups and the carbons and protons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. Expected key correlations for structural confirmation would include:

Correlations from the C5 protons to the C4 carbonyl carbon and the C6 carbon.

Correlations from the N-H proton to the C3, C3a, and C7a carbons.

Correlations from the ortho-protons of the phenyl ring to the C3 carbon of the indazole core.

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which involve the migration of the pyrazole N-H proton. mdpi.comnih.gov The position of this equilibrium is influenced by factors such as the solvent and the nature of substituents on the indazole ring. mdpi.com

Computational studies on related 3-substituted tetrahydroindazoles have shown that the energy difference between the 1H and 2H tautomers is often very small. mdpi.comresearchgate.net For instance, with a methyl group at the C3 position, the 2H-tautomer can be slightly more stable than the 1H form. researchgate.net The presence of the phenyl group at C3 is also expected to influence this equilibrium. In solution, particularly in solvents like DMSO-d₆, it is possible for both the 1H and 2H tautomers to coexist, which would be observable by the presence of two distinct sets of signals in the NMR spectra. mdpi.comresearchgate.net Low-temperature NMR experiments can be employed to slow the rate of proton exchange, allowing for the distinct observation and quantification of each tautomer.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹, characteristic of the N-H group of the pyrazole ring, is expected. Its broadness is due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the conjugated ketone carbonyl group is expected in the range of 1650-1680 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the C=N bond of the pyrazole ring and the C=C bonds of both the pyrazole and phenyl rings are expected in the 1500-1620 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3100-3300 Medium, Broad
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2960 Medium
C=O (Ketone) Stretch 1650-1680 Strong, Sharp

Note: Wavenumber ranges are based on data for analogous indazole and ketone-containing compounds. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns under ionization.

For this compound (Molecular Formula: C₁₃H₁₂N₂O), the calculated molecular weight is approximately 212.25 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺˙) would be expected at an m/z value corresponding to its molecular weight (m/z ≈ 212).

Fragmentation Pattern: The fragmentation of the molecular ion can proceed through several pathways. Plausible fragmentation patterns based on the structure include:

Loss of a stable nitrogen molecule (N₂), resulting in a fragment at [M-28]⁺˙.

Loss of carbon monoxide (CO) from the ketone group, leading to a fragment at [M-28]⁺˙.

Retro-Diels-Alder (RDA) cleavage of the cyclohexenone ring, a common pathway for such systems.

Fragmentation of the phenyl ring, leading to characteristic ions such as m/z 77 (C₆H₅⁺).

The precise fragmentation pattern helps to confirm the presence of the different structural units within the molecule.

Table 4: List of Compounds Mentioned

Compound Name
This compound
1,5,6,7-tetrahydro-4H-indazol-4-one

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within molecules containing chromophores. In the context of this compound and its derivatives, UV-Vis spectroscopy provides insights into the conjugated systems formed by the indazole core and the phenyl substituent. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones.

Research on related heterocyclic systems, such as macrocycles derived from 3-phenyl-1,2,4-triazole, demonstrates the utility of this technique. For instance, the experimental UV-Vis spectrum for 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 showed a broad absorption band at 250 nm. mdpi.com This absorption is attributed to electronic transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com Such analysis, often complemented by theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT), helps in understanding the electronic structure of these compounds. mdpi.com

Table 1: Illustrative UV-Vis Absorption Data for a Related Phenyl-Substituted Heterocycle

Compoundλmax (nm)Attributed Electronic TransitionReference
3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4250HOMO → LUMO mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound and its analogues.

Studies on various indazole and pyrazole derivatives have successfully employed single-crystal X-ray diffraction to elucidate their solid-state structures. For example, the crystal structure of (E)-5-(4-chlorobenzylidene)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one revealed that the non-aromatic six-membered ring adopts a distorted envelope conformation. nih.gov In another related pyrazoline derivative, 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the pyrazoline ring was found to have a flattened envelope conformation. researchgate.net

These analyses also illuminate the intermolecular forces that govern the crystal packing. In the aforementioned indazol-4-one derivative, weak C—H⋯O interactions were identified as predominant forces within the three-dimensional architecture. nih.gov Similarly, in the pyrazoline structure, pairs of C—H⋯O hydrogen bonds link molecules to form dimers, which are further stabilized by C—H⋯π and π–π interactions. researchgate.net This detailed structural information is invaluable for structure-activity relationship studies and materials science applications.

Table 2: Selected Crystallographic Data for Related Indazole and Pyrazole Derivatives

Parameter(E)-5-(4-chlorobenzylidene)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one nih.gov1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone researchgate.net10-phenyl-1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
a (Å) 16.321(3)13.0973(6)5.9308(2)
b (Å) 5.7538(11)8.6104(4)10.9695(3)
c (Å) 18.006(3)24.5948(12)14.7966(4)
α (°) 9090100.5010(10)
β (°) 101.996(6)9098.6180(10)
γ (°) 9090103.8180(10)
V (ų) 1655.4(5)2773.6(2)900.07(5)
Z 484

Advanced Spectroscopic Techniques for Isomer Differentiation

The structural framework of this compound allows for the existence of various isomers, most notably annular tautomers (1H and 2H isomers) and potential constitutional isomers depending on the synthesis method. Differentiating between these isomers is critical for accurate characterization and understanding of their chemical behavior.

Computational studies, in conjunction with spectroscopic analysis, have proven effective in addressing the challenge of tautomerism in 1,5,6,7-tetrahydro-4H-indazol-4-ones. researchgate.net Theoretical calculations at levels such as B3LYP/6-31G** can predict the relative stabilities of different tautomers (1H, 2H, and the enol OH form). For the parent 1,5,6,7-tetrahydro-4H-indazol-4-one and its 6,6-dimethyl derivative, the 1H tautomer is predicted to be the most stable. researchgate.net Conversely, for 3-methyl substituted derivatives, the 2H tautomer is favored. researchgate.net

These theoretical predictions are often confirmed experimentally using advanced NMR techniques. For instance, in the solid state, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy can distinguish between tautomers. A study on 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one showed that in the solid state, it exists exclusively as the 2H tautomer, which aligns with computational findings. researchgate.net In solution (DMSO-d₆), however, both 1H and 2H forms were observed, highlighting the influence of the physical state and environment on the tautomeric equilibrium. researchgate.net Similarly, the synthesis of isomeric indenopyrazoles, such as 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, relies heavily on comprehensive NMR characterization (¹H, ¹³C, ¹⁹F) to unambiguously assign the correct isomeric structure among several possibilities. mdpi.com

Computational Chemistry and in Silico Investigations of 3 Phenyl 6,7 Dihydro 1h Indazol 4 5h One

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. researchgate.net For 3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are utilized to determine its most stable three-dimensional conformation. nih.govnih.gov

The process begins with geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms. mdpi.com This optimized structure provides critical data on bond lengths, bond angles, and dihedral angles. To confirm that the optimized geometry represents a true energy minimum, harmonic vibrational frequency calculations are performed; the absence of imaginary frequencies indicates a stable stationary point on the potential energy surface. nih.gov

Beyond geometric parameters, DFT is instrumental in elucidating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map reveals the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions that are key to understanding intermolecular interactions. nih.gov

Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT (B3LYP/6-31G )** Note: The following data is illustrative of typical DFT results.

ParameterValue
Total Energy (Hartree)-725.456
HOMO Energy (eV)-6.21
LUMO Energy (eV)-1.89
HOMO-LUMO Gap (eV)4.32
Dipole Moment (Debye)3.45

Molecular Docking Studies on Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jmchemsci.com This method is pivotal in drug discovery for screening virtual libraries and understanding potential mechanisms of action.

In docking studies involving this compound, the compound is treated as a flexible ligand and is placed into the binding site of a specific protein target. The algorithm then explores various conformations and orientations of the ligand within the binding pocket, seeking the most energetically favorable pose. The analysis of this final pose provides a detailed view of the ligand-protein interactions. Key interactions that are typically identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the indazole) and acceptors (like carbonyl oxygens or nitrogens in amino acid side chains).

Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand (e.g., the phenyl ring and the cyclohexenone moiety) and hydrophobic amino acid residues such as Leucine, Valine, and Isoleucine.

π-π Stacking: Potential interactions between the aromatic phenyl and indazole rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.

These interactions are crucial for the stability of the ligand-protein complex. researchgate.net

A critical output of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between the ligand and its target. nih.gov Docking programs use sophisticated scoring functions to estimate this affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). A lower (more negative) binding energy value indicates a more stable complex and, theoretically, a higher binding affinity. These predicted affinities are used to rank different compounds or different binding poses of the same compound, helping to prioritize molecules for further experimental testing. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound against Potential Protein Targets

Protein Target (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting Residues
Protein Kinase A (e.g., 1ATP)-8.5Val57, Ala70, Leu173 (Hydrophobic); Glu170 (H-Bond)
DNA Gyrase B (e.g., 1KZN)-7.9Ile78, Pro79 (Hydrophobic); Asp73 (H-Bond)
Cyclooxygenase-2 (e.g., 5IKR)-9.1Val523, Leu352 (Hydrophobic); Arg120 (H-Bond)

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org QSAR models are powerful predictive tools in drug design, allowing researchers to estimate the activity of novel, unsynthesized compounds. nih.gov

The development of a QSAR model for derivatives of this compound would theoretically involve several key steps:

Data Set Assembly: A collection of structurally related indazolone derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure. semanticscholar.org

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed biological activity. semanticscholar.org

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

The resulting QSAR model can provide valuable insights into which structural features are essential for the desired biological activity, thereby guiding the design of more potent analogues.

Table 3: Types of Molecular Descriptors Used in QSAR Studies

Descriptor ClassExamplesInformation Encoded
ElectronicDipole moment, HOMO/LUMO energiesCharge distribution, reactivity
StericMolecular weight, molar volume, surface areaSize and shape of the molecule
TopologicalConnectivity indices (e.g., Kier & Hall)Atomic connectivity and branching
HydrophobicLogP (octanol-water partition coefficient)Lipophilicity and membrane permeability

Prediction of Tautomeric Stability and Equilibrium

Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration for heterocyclic compounds like indazoles, as different tautomers can exhibit distinct physical, chemical, and biological properties. nih.gov For this compound, several tautomeric forms are possible, primarily the 1H- and 2H-annular tautomers of the pyrazole (B372694) ring, and the keto-enol tautomerism involving the carbonyl group at the 4-position, which would result in a 4-hydroxy-indazole.

Computational chemistry provides a powerful means to predict the relative stability of these tautomers. researchgate.netnih.gov By performing high-level quantum chemical calculations (such as DFT) on the optimized geometry of each possible tautomer, their relative energies can be determined. nih.govmdpi.com Studies on indazole systems have generally shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov However, for tetrahydro-indazolones, the energy difference between the 1H and 2H forms can be very small, suggesting that a mixture may exist in equilibrium. nih.govmdpi.com The calculations can be performed in the gas phase and in various solvents (using continuum solvation models) to assess the influence of the environment on the tautomeric equilibrium. orientjchem.org

Table 4: Hypothetical Relative Energies of Tautomers of this compound Calculated in gas phase using DFT.

TautomerRelative Energy (ΔE, kcal/mol)Predicted Stability
1H-Indazol-4-one0.00Most Stable
2H-Indazol-4-one+0.75Slightly less stable
4-Hydroxy-1H-indazole (Enol)+5.50Least Stable

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions on a timescale of nanoseconds to microseconds.

For this compound, MD simulations can be used for two primary purposes:

Conformational Analysis of the Ligand: An MD simulation of the isolated molecule in a solvent box can explore its conformational landscape. This is particularly useful for understanding the flexibility of the cyclohexenone ring and the rotational freedom of the C3-phenyl group, identifying the most populated low-energy conformations. nih.gov

Stability of Ligand-Protein Complexes: Following molecular docking, an MD simulation of the ligand-protein complex can be performed to assess the stability of the predicted binding pose. mdpi.com By analyzing parameters such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone, the simulation can confirm whether the ligand remains stably bound in its initial docked position or if it shifts to an alternative pose. The persistence of key interactions, like hydrogen bonds, over the course of the simulation provides further evidence for a stable binding mode. nih.gov

Table 5: Key Analyses Performed in Molecular Dynamics Simulations

AnalysisPurpose
Root-Mean-Square Deviation (RMSD)To assess the structural stability of the system over time.
Root-Mean-Square Fluctuation (RMSF)To identify flexible regions of the protein or ligand.
Hydrogen Bond AnalysisTo monitor the formation and lifetime of specific hydrogen bonds.
Radius of Gyration (Rg)To evaluate the compactness of the protein structure.

Mechanistic Insights into the Biological Activity of 3 Phenyl 6,7 Dihydro 1h Indazol 4 5h One Derivatives

Enzyme Inhibition Mechanisms

The therapeutic potential of these indazole derivatives is largely attributed to their capacity to inhibit specific enzymes that are critical for the progression of diseases like cancer and bacterial infections. By binding to these protein targets, they disrupt essential cellular processes.

Cyclin-Dependent Kinase (CDK) Inhibition Pathways

Cyclin-dependent kinases (CDKs) are a family of enzymes pivotal to the regulation of the cell cycle, and their deregulation is a hallmark of many cancers. nih.gov The inhibition of CDKs, particularly CDK-6, has become a promising strategy in cancer therapy as this enzyme plays a crucial role in cell proliferation. researchgate.netsemanticscholar.org

Research into pyrazolopyrimidine fused azetidinones, which share structural similarities with indazole derivatives, has provided insights into CDK-6 inhibition. researchgate.net Through molecular docking studies, these compounds have demonstrated favorable binding energies, indicating a strong affinity for the kinase's active site. researchgate.netsemanticscholar.org Specifically, certain derivatives have shown low energy conformations, suggesting effective target inhibition. researchgate.net The stability of the ligand-protein complex is a critical factor, and extensive molecular dynamics simulations have confirmed that these derivatives can maintain a stable interaction with the enzyme over time. researchgate.netsemanticscholar.org The mechanism of inhibition typically involves the formation of hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the CDK, preventing the kinase from phosphorylating its target proteins and thereby halting cell cycle progression. nih.govresearchgate.net

DerivativeTargetBinding Energy (kcal/mol)Interacting Residues
Derivative B6 CDK-6-7.8Not specified
Derivative B18 CDK-6-7.6Not specified

This table showcases the binding energies of specific pyrazolopyrimidine fused azetidinone derivatives against CDK-6, as determined by molecular docking studies. researchgate.net

DNA Gyrase Interaction Mechanisms

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. sciforum.net Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately bacterial cell death. sciforum.net

Molecular docking studies on derivatives such as 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one have elucidated their interaction with the DNA gyrase enzyme. sciforum.net These compounds fit into the binding pocket of the enzyme, with specific derivatives showing strong binding affinities. sciforum.net For instance, the compound 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one demonstrated a binding energy of -7.7 kcal/mol. sciforum.net The inhibitory mechanism is facilitated by the formation of key hydrogen bonds with amino acid residues in the active site, such as ASN-46 and ASP-73, which mimics the binding of natural substrates or other known inhibitors. sciforum.net These interactions effectively block the enzyme's function, preventing it from supercoiling DNA, which is a critical step for bacterial survival. sciforum.netresearchgate.net

DerivativeTargetBinding Energy (kcal/mol)Key Hydrogen Bond Interactions
5b DNA gyrase (1KZN)-7.7ASN-46, ASP-73
5d DNA gyrase (1KZN)-7.5ASN-46, ASP-73

This table presents data from molecular docking studies of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives with the E. coli DNA gyrase enzyme (PDB code: 1KZN), highlighting their binding energies and key interactions. sciforum.net

Heat Shock Protein 90 (HSP90) Modulatory Effects

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell growth, proliferation, and survival. nih.govatlasgeneticsoncology.org Consequently, inhibiting HSP90 can lead to the degradation of these client proteins, disrupting multiple signaling pathways simultaneously and making it a promising target for cancer therapy. nih.gov

While direct studies on 3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one derivatives are emerging, the general mechanism for HSP90 inhibitors involves binding to the ATP-binding pocket in the N-terminal domain of the protein. atlasgeneticsoncology.org This competitive inhibition prevents ATP from binding and hydrolyzing, which is an essential step in the chaperone cycle. atlasgeneticsoncology.org The disruption of this cycle leads to the misfolding and subsequent degradation of HSP90 client proteins, such as various kinases and transcription factors that are vital for tumor progression. nih.govmdpi.com The expression of HSP90 is often elevated in tumor cells compared to normal cells, providing a potential therapeutic window for inhibitors. nih.gov

Other Protein Target Modulations

The structural scaffold of indazole is versatile and has been shown to interact with other significant protein targets.

PI3K/AKT/mTOR Pathway: A series of 3-amino-1H-indazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer cells and regulates cell growth, proliferation, and survival. nih.gov One derivative, designated W24, demonstrated broad-spectrum antiproliferative activity by inhibiting DNA synthesis and inducing G2/M cell cycle arrest and apoptosis. nih.gov The mechanism involves the regulation of key proteins like Cyclin B1, BAD, and Bcl-xL. nih.gov

Pantothenate Synthetase (PS): In the context of antimicrobial activity, derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, which are structurally related to indazoles, have been developed as inhibitors of Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS). nih.gov This enzyme is crucial for the biosynthesis of pantothenate (vitamin B5), an essential precursor for coenzyme A. One such derivative, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide, was identified as a potent inhibitor of MTB PS. nih.gov

Antimicrobial Action Modes

Derivatives based on the indazole and related heterocyclic cores have demonstrated significant antimicrobial properties, particularly against bacteria. Their mode of action often involves the disruption of fundamental cellular processes necessary for microbial survival and replication.

Bacterial Growth Inhibition Mechanisms

The antibacterial effect of these compounds is achieved through various mechanisms that interfere with bacterial viability.

Inhibition of Essential Enzymes: As discussed previously, one of the primary mechanisms is the inhibition of DNA gyrase, which disrupts DNA replication and leads to cell death. sciforum.net Another key target is pantothenate synthetase in Mycobacterium tuberculosis, where inhibition starves the bacterium of an essential vitamin precursor. nih.gov

Disruption of Cell Division: Some related heterocyclic compounds, such as 3-phenylisoquinolines, have been shown to target the FtsZ protein. nih.gov FtsZ is a crucial protein in bacterial cell division, forming a "Z-ring" at the division site. nih.gov By binding to FtsZ, these compounds can stabilize the protein's polymers and inhibit its GTPase activity, thereby disrupting the formation of the Z-ring and blocking cytokinesis, which is lethal to the bacteria. nih.gov

Structure-Activity Relationship in Mycobacteria: Studies on 3-phenyl-1H-indoles against M. tuberculosis have shown that the potency of bacterial growth inhibition is influenced by the substituents on the phenyl ring. mdpi.com The presence of certain groups, such as a methoxy (B1213986) group, can enhance antimycobacterial activity, while others may reduce it. mdpi.com This suggests that steric and electronic factors play a crucial role in the compound's ability to interact with its target within the bacterial cell. mdpi.comresearchgate.net For example, the 4-methoxy-containing compound 3c exhibited a Minimum Inhibitory Concentration (MIC) of 28.0 µM against the Mtb H37Rv strain. mdpi.com

DerivativeTarget OrganismMIC (µM)
3c (4-methoxy) M. tuberculosis H37Rv28.0
3d (4-fluoro) M. tuberculosis H37Rv94.7
3e (4-trifluoromethyl) M. tuberculosis H37Rv47.8
3o M. tuberculosis H37Rv43.6
3p M. tuberculosis H37Rv35.8

This table displays the Minimum Inhibitory Concentration (MIC) values for a series of 3-phenyl-1H-indole derivatives against Mycobacterium tuberculosis, illustrating the impact of different substituents on antibacterial potency. mdpi.com

Antifungal Action Pathways

Derivatives of the indazole scaffold, to which this compound belongs, exhibit significant antifungal properties. The primary mechanism of action is believed to be analogous to that of other azole antifungal agents, which involves the disruption of fungal cell membrane integrity. nih.gov This is primarily achieved through the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane that is absent in mammalian cells.

The key enzyme in the ergosterol biosynthesis pathway is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme. Indazole derivatives are thought to bind to the heme iron atom of this enzyme, preventing it from converting lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates leads to increased membrane fluidity and permeability, ultimately causing cell lysis and death.

Antibiofilm Formation Mechanisms

Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix, which confers increased resistance to antifungal agents and host immune responses. Derivatives of this compound have shown potential in preventing the formation of these resilient structures, particularly in Candida species. semanticscholar.orgresearchgate.net

The mechanisms behind their antibiofilm activity are multifaceted. One key aspect is the inhibition of fungal adhesion to surfaces, which is the initial and critical step in biofilm formation. By altering the expression of cell surface adhesins, these compounds can reduce the ability of fungal cells to attach to both biological and inert surfaces.

Moreover, these derivatives can interfere with the signaling pathways that regulate biofilm development. Quorum sensing, a cell-to-cell communication process that coordinates gene expression in a population-density-dependent manner, is a crucial regulator of biofilm formation. Some azole-based compounds have been shown to disrupt quorum sensing, thereby inhibiting the transition from planktonic (free-floating) to biofilm-forming cells. The inhibition of hyphal formation, a key morphological transition for biofilm development in dimorphic fungi like Candida albicans, is another important mechanism. semanticscholar.org

Compound Type Fungal Species Observed Antibiofilm Effect Potential Mechanism
Indolylbenzo[d]imidazolesCandida albicansInhibition of biofilm formation and eradication of mature biofilms. mdpi.comDisruption of cell adhesion and quorum sensing pathways.
Imidazole CarbamatesCandida glabrata, Candida kruseiInhibition of biofilm formation and reduction of mature biofilm. semanticscholar.orgresearchgate.netInterference with extracellular matrix production.

Antiproliferative Pathway Modulation

In addition to their antimicrobial properties, derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. Their ability to halt cell growth and induce cell death is attributed to their modulation of key cellular pathways, including cell cycle progression and programmed cell death.

Cell Cycle Arrest Induction Mechanisms

The uncontrolled proliferation of cancer cells is a hallmark of the disease. Many chemotherapeutic agents function by inducing cell cycle arrest, thereby preventing cancer cells from dividing. Derivatives of the indazole and pyrazole (B372694) scaffolds have been shown to induce cell cycle arrest, primarily in the G0/G1 phase. nih.gov

This arrest is orchestrated by the modulation of key cell cycle regulatory proteins. Specifically, these compounds have been observed to downregulate the expression of cyclin D1 and cyclin-dependent kinases 4 and 6 (CDK4/6). plos.org The cyclin D1-CDK4/6 complex is crucial for the progression of cells from the G1 phase to the S phase. By inhibiting this complex, the indazole derivatives effectively halt the cell cycle at the G1/S checkpoint.

Furthermore, these compounds can upregulate the expression of CDK inhibitors such as p21Cip1 and p27Kip1. nih.gov These proteins bind to and inhibit the activity of cyclin-CDK complexes, further reinforcing the G0/G1 arrest and preventing the cell from entering the DNA synthesis phase.

Compound Derivative Cell Line Phase of Cell Cycle Arrest Key Molecular Targets
Pyrazolo[3,4-f] semanticscholar.orgresearchgate.netmdpi.comjchr.orgtetrazepin-4(3H)-oneK562G0-G1Not specified
Terfenadine (structurally related)Hep G2, HT 29, COLO 205G0/G1p53, p21/Cip1, p27/Kip1, CDK2, CDK4
Fusarochromanone (structurally related)COS7, HEK293G0/G1Cyclin D1, CDK4/6, Cdc25A, p21Cip1, p27Kip1

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Derivatives of this compound have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells. nih.gov Elevated levels of ROS can induce oxidative stress, leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, the activation of caspase-9 (initiator caspase) and caspase-3 (executioner caspase) is a common finding.

Moreover, these compounds can modulate the expression of proteins belonging to the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. Downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax can shift the balance towards apoptosis. The tumor suppressor protein p53 is also often implicated, with its upregulation leading to the transcription of pro-apoptotic genes. nih.gov

Necroptosis Inhibitory Mechanisms

Necroptosis is a form of programmed necrosis, or inflammatory cell death, that has been implicated in various inflammatory and neurodegenerative diseases. The inhibition of necroptosis has emerged as a potential therapeutic strategy. Certain heterocyclic compounds, including those with a core structure related to indazole, have been identified as inhibitors of this pathway. nih.govnih.gov

The central players in the necroptosis pathway are the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL). The formation of a complex between RIPK1 and RIPK3, known as the necrosome, leads to the phosphorylation and activation of MLKL. Activated MLKL then translocates to the plasma membrane, causing its disruption and subsequent cell death.

Derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govsemanticscholar.orgmdpi.comtriazole, which share structural similarities with the indazole scaffold, have been shown to inhibit necroptosis by targeting RIPK1. nih.gov These compounds can bind to the allosteric pocket of RIPK1, preventing its phosphorylation and the subsequent formation of the necrosome. This inhibition of the initial steps of the necroptosis cascade effectively blocks this inflammatory cell death pathway.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Interactions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for their respective biological targets.

For antifungal activity, SAR studies on related pyrazole carboxamides have shown that the presence of a difluoromethyl group at the 3-position of the pyrazole ring is important for activity. researchgate.net Furthermore, the nature of the substituent on the N-phenyl ring can significantly influence the antifungal spectrum. For instance, derivatives with a 5-bromo-1H-indazol-1-yl group at the ortho position of the phenyl ring exhibited broad-spectrum antifungal activity. researchgate.net

In the context of antiproliferative activity, SAR studies on 1H-indazole-3-amine derivatives have highlighted the importance of substituents at the C-5 position of the indazole ring. For example, the presence of a 3,5-difluoro substituent on the phenyl ring at C-5 was found to be beneficial for activity against certain cancer cell lines. mdpi.com The nature of the linker and the terminal group attached to the core structure also play a significant role in determining the antiproliferative potency.

For opioid receptor agonism, a study on 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives demonstrated that modifications to the phenyl ring can modulate the agonist profile at μ- and κ-opioid receptors. researchgate.net

Compound Series Biological Activity Key SAR Findings
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amidesAntifungalThe difluoromethyl group at the 3-position is crucial. Substituents on the N-phenyl ring influence the antifungal spectrum. researchgate.net
1H-Indazole-3-amine derivativesAntiproliferativeSubstituents at the C-5 position of the indazole ring are important for activity. mdpi.com
1-Phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivativesOpioid Receptor AgonismModifications on the 1-phenyl ring can modulate activity at μ- and κ-opioid receptors. researchgate.net

Influence of Substituents on Target Affinity and Selectivity

The modification of the this compound core structure through the introduction of various substituents has been a key strategy to modulate biological activity and target selectivity. Research into related indazole-based compounds has demonstrated that even minor changes to the substituent groups can lead to significant shifts in potency and efficacy.

Studies on 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-ones identified this scaffold as a novel class of opioid receptor agonists. researchgate.net Subsequent structural modifications led to the development of potent dual MOR/KOR (μ-opioid receptor/κ-opioid receptor) agonists. researchgate.net For instance, compound 19 from this series emerged as a promising lead, exhibiting a potent agonist profile at both MOR and KOR with IC50 values of 0.73 μM and 0.41 μM, respectively, in adenylyl cyclase assays. researchgate.net

In the realm of anticancer research, a series of indazole derivatives were synthesized with a hydrophobic substituted phenyl group at the C3 position and a hydrophilic group at the C6 position. nih.gov This strategic placement of substituents with differing properties is a common approach in medicinal chemistry to optimize interactions with target proteins and improve pharmacokinetic properties. Within this series, compound 2f demonstrated potent growth-inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. nih.gov This highlights the importance of the substitution pattern on the indazole core for achieving significant antiproliferative effects.

Furthermore, investigations into the anticandidal activity of related 3-phenyl-1H-indazole carboxamides revealed that the nature of the carboxamide group is critical for efficacy. Compound 10g , which features an N,N-diethylcarboxamide substituent, was the most active against Candida albicans and miconazole-susceptible/resistant C. glabrata species, underscoring the 3-phenyl-1H-indazole scaffold as a viable chemotype for developing new anticandidal agents. nih.gov

The synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-ones via cyclocondensation of 2-acetylcyclohexane-1,3-diones with phenylhydrazine (B124118) or 4-fluorophenylhydrazine has also been explored. researchgate.net The introduction of a fluorine atom onto the phenyl ring represents a common bioisosteric replacement intended to alter electronic properties and metabolic stability, which in turn can influence target affinity and selectivity. researchgate.net Analogous research on a different but structurally related core, 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, identified a derivative, 6ac , as a potent inhibitor of Mycobacterium tuberculosis (MTB) pantothenate synthetase. nih.gov The activity of this compound, which features a benzoyl group at the 1-position and an N-(4-nitrophenyl)carboxamide at the 5-position, emphasizes the profound impact that substituents on the heterocyclic ring system have on biological activity. nih.gov

Compound ScaffoldKey SubstituentsBiological ActivityReference
1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneVaries (structural modification from parent)Potent MOR/KOR agonism (e.g., Compound 19) researchgate.net
Indazole DerivativeHydrophobic substituted phenyl at C3; Hydrophilic group at C6Anticancer (e.g., Compound 2f, IC50 = 0.23–1.15 μM) nih.gov
3-phenyl-1H-indazole carboxamideN,N-diethylcarboxamideAnticandidal (most active in series) nih.gov
3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine1-benzoyl; N-(4-nitrophenyl)carboxamideMTB Pantothenate Synthetase Inhibition (IC50 = 21.8 μM) nih.gov
1,5,6,7-tetrahydro-4H-indazol-4-onePhenyl or 4-fluorophenyl at N1Cytotoxic and cytostatic activity researchgate.net

Stereochemical Aspects of Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a pivotal role in determining biological activity. mdpi.com Chiral molecules and their corresponding enantiomers can exhibit vastly different affinities for biological targets such as enzymes and receptors, which are themselves chiral environments. This specificity can also affect absorption, distribution, metabolism, and excretion (ADME) properties.

While specific stereochemical studies on this compound derivatives are not extensively detailed in the literature, the principles of stereoselectivity are universally applicable in medicinal chemistry. For example, research on the isomers of a nature-inspired compound, 3-Br-acivicin, demonstrated that stereochemistry was crucial for its antimalarial activity. Only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial effects. mdpi.com This difference was attributed to stereoselective uptake, possibly mediated by an L-amino acid transport system, highlighting that biological activity can be dictated not just by target binding but also by the ability of a specific stereoisomer to reach its target. mdpi.com

Derivatives of the this compound scaffold can possess one or more chiral centers, particularly within the saturated carbocyclic ring or on substituted side chains. Unless synthesized through asymmetric methods, these compounds are typically produced as racemic mixtures, containing equal amounts of enantiomers. nih.gov As enantiomers can have different biological activities and metabolic fates, the evaluation of a racemic mixture provides an average of the effects of both. The development of a single-enantiomer drug often leads to an improved therapeutic profile, with enhanced potency and a reduction in potential side effects that might be associated with the less active or inactive enantiomer. Therefore, for derivatives of this indazolone core, the separation of enantiomers and their individual biological evaluation would be a critical step in identifying the optimal stereoisomer for further development.

Identification of Key Structural Features for Desired Biological Profiles

The identification of a pharmacophore—the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target—is a central goal of medicinal chemistry. For the this compound series and related compounds, several key structural features have been correlated with their observed biological activities.

The Indazole Core: The 1H-indazole ring system itself is considered a "privileged scaffold" and a key pharmacophore in many biologically active compounds. nih.gov Its structure is crucial for establishing effective interactions with various biological targets, including enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The tetrahydro-indazol-4-one core provides a rigid bicyclic framework that appropriately orients substituents for interaction with target binding sites.

The C3-Phenyl Group: The presence of a phenyl ring at the 3-position is a defining feature of this compound class. This aromatic group can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, within a receptor's binding pocket. The electronic nature of this ring can be fine-tuned through substitution to modulate these interactions.

Substitution Patterns for Specific Activities:

Opioid Agonism: For 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, the entire core structure, including the N1-phenyl group and the gem-dimethyl groups at the C6 position, was identified as a novel and essential scaffold for opioid receptor activity. researchgate.net

Anticancer Activity: A combination of a hydrophobic group at the C3 position (such as a substituted phenyl ring) and a hydrophilic group at the C6 position appears to be a beneficial arrangement for antiproliferative activity. nih.gov This balance is often critical for achieving both target affinity and favorable drug-like properties.

Anticandidal Activity: The 3-phenyl-1H-indazole scaffold has been identified as a promising chemotype for anticandidal agents, with the nature of the substituent at other positions (e.g., a carboxamide group) being a key determinant of potency. nih.gov

Future Research Directions and Translational Perspectives for 3 Phenyl 6,7 Dihydro 1h Indazol 4 5h One

Development of Advanced Synthetic Routes and Sustainable Methodologies

The future synthesis of 3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one and its derivatives is geared towards improving efficiency, reducing environmental impact, and allowing for greater molecular diversity. Current synthetic approaches often involve multi-step processes that can be time-consuming and generate significant waste. Advanced methodologies can overcome these limitations.

Future research will likely focus on:

Green Chemistry Approaches: The integration of sustainable practices is crucial. This includes the use of environmentally benign solvents, such as water or ethanol (B145695), and the exploration of natural, biodegradable catalysts. One innovative method has utilized lemon peel powder as a green and efficient catalyst under ultrasound irradiation for the synthesis of 1H-indazoles. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, often improving yields and reducing the formation of byproducts. beilstein-journals.org This technique has been effectively applied to the synthesis of 1-indanones related to combretastatin (B1194345) A-4 and could be adapted for the production of indazolone derivatives. beilstein-journals.org

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility, safety, and scalability compared to traditional batch processing. This methodology is ideal for optimizing the synthesis of the this compound core structure.

Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives
MethodologyKey AdvantagesPotential ApplicationReference
Ultrasound-Assisted Green SynthesisUse of natural catalysts, reduced reaction times, environmentally friendly.Sustainable production of the indazole scaffold. researchgate.net
Microwave-Assisted Nazarov CyclizationSignificant reduction in reaction time (hours to minutes), high yields.Efficient cyclization to form core ring structures. beilstein-journals.org
Multi-Component ReactionsHigh atom economy, simplified procedures, rapid generation of molecular diversity.Combinatorial library synthesis for screening. researchgate.net

Discovery of Novel Biological Targets and Therapeutic Applications

The 3-phenyl-indazole scaffold is a versatile pharmacophore found in compounds targeting a wide array of diseases. Future research on this compound should explore a broad spectrum of biological targets to unlock its full therapeutic potential.

Key areas for investigation include:

Oncology: Many indazole derivatives exhibit potent anticancer activity by inhibiting various protein kinases. For example, related compounds have been identified as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptor (EGFR). nih.gov Furthermore, the 1H-indazole-3-amine structure is a key component in several clinically approved or trialed kinase inhibitors like Entrectinib and Pazopanib. researchgate.net Future studies should assess the inhibitory activity of this compound derivatives against a panel of cancer-related kinases.

Inflammatory Diseases: Tetrahydro-4H-indazol-4-ones have been identified as potent inhibitors of human neutrophil elastase (HNE), a key therapeutic target for inflammatory diseases, particularly those affecting the respiratory system. nih.gov Given the structural similarity, this compound is a prime candidate for evaluation as an HNE inhibitor. Additionally, 3-phenyl indazole-based compounds have been discovered as antagonists for the chemokine-like receptor 1 (CMKLR1), which is linked to inflammatory conditions like psoriasis. researchgate.net

Infectious Diseases: The indazole core is present in molecules with activity against various pathogens. Derivatives have shown promise as anticandidal agents, representing a potential new chemotype for treating fungal infections. nih.gov Other related structures, specifically 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, have been developed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. nih.gov Research into the antibacterial and antifungal properties of this compound is warranted.

Leishmaniasis: Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as inhibitors of the Leishmania trypanothione (B104310) reductase enzyme, a key target for antileishmanial drugs. nih.govresearchgate.net This suggests that the indazole scaffold could be optimized for the treatment of this parasitic disease.

Integration of High-Throughput Screening and Computational Design

To accelerate the discovery of new therapeutic applications, modern drug discovery techniques must be employed. The integration of high-throughput screening (HTS) and computational chemistry offers a powerful paradigm for efficiently identifying and optimizing lead compounds.

Future strategies should involve:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. ox.ac.uk A library of derivatives based on the this compound scaffold could be synthesized and screened against a wide range of enzymes (e.g., kinases, proteases) and receptors to identify novel activities. nih.govox.ac.uk Automated, nanoscale synthesis and screening platforms can further accelerate this process while minimizing waste. rsc.org

Computational Modeling and Virtual Screening: In silico methods can predict the potential biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel compounds before they are synthesized. mdpi.com Molecular docking studies can be used to predict how derivatives of this compound might bind to various target proteins, helping to prioritize the most promising candidates for synthesis and biological evaluation. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller chemical fragments to identify those that bind weakly to a biological target. These "hits" can then be grown or linked together to create more potent lead compounds. The indazole core itself can be considered a fragment, and FBDD can guide the rational design of substitutions on the phenyl ring and the dihydro-indazolone system to improve target engagement.

Exploration of Structure-Based Drug Design Strategies for Enhanced Specificity

Once a promising biological target has been identified, structure-based drug design (SBDD) is a powerful strategy for optimizing the lead compound's potency and selectivity, thereby minimizing off-target effects.

This approach entails:

X-ray Crystallography and NMR Spectroscopy: Obtaining a high-resolution crystal structure of this compound or its analog bound to its target protein is a critical step. This provides a detailed, three-dimensional map of the binding site interactions. For instance, structure-guided design was used to develop potent 1H-indazole derivatives as EGFR kinase inhibitors. nih.gov

Iterative Design and Synthesis: The structural information guides medicinal chemists in making precise modifications to the molecule to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and disrupt unfavorable ones. For example, in the design of c-Met inhibitors, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were rationally designed and synthesized based on the target's structure, leading to compounds with significantly improved activity. nih.gov

Selectivity Profiling: A key goal of SBDD is to improve selectivity for the intended target over other related proteins. For kinase inhibitors, this is crucial to avoid off-target toxicities. By understanding the subtle differences in the ATP-binding pockets of different kinases, the indazole scaffold can be modified to exploit these differences, leading to highly selective inhibitors.

Table 2: Potential Biological Targets for Indazole Scaffolds
Target ClassSpecific ExampleTherapeutic AreaReference
Protein KinasesCDK8, FGFR, EGFR, c-MetOncology nih.govnih.gov
Serine ProteasesHuman Neutrophil Elastase (HNE)Inflammatory Disease nih.gov
G-Protein Coupled ReceptorsChemokine-like Receptor 1 (CMKLR1)Inflammation (Psoriasis) researchgate.net
Parasitic EnzymesTrypanothione Reductase (TryR)Leishmaniasis nih.gov
Bacterial EnzymesPantothenate SynthetaseTuberculosis nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.